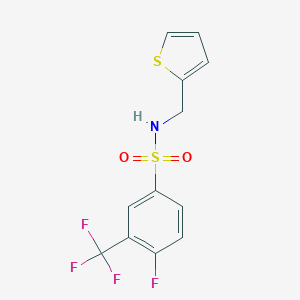![molecular formula C17H20N2O2S B246432 [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as MBPM, is a synthetic compound that has been the subject of scientific research in recent years. MBPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is not yet fully understood. However, it has been proposed that [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may also modulate the activity of GABA receptors, which are important for anxiety regulation.
Biochemical and Physiological Effects:
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been found to reduce anxiety-like behavior in rodents. In addition, [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of serotonergic and dopaminergic systems in the brain. Finally, the development of analogs of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone involves several steps, including the reaction of 3-methoxybenzaldehyde with piperazine, followed by the reaction of the resulting intermediate with thiophen-2-yl-methylamine. The final product is obtained through purification and isolation. The synthesis method has been optimized to produce high yields of pure [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone.
Applications De Recherche Scientifique
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been investigated for its potential as a treatment for depression and anxiety disorders.
Propriétés
Formule moléculaire |
C17H20N2O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Clé InChI |
LVELAVPEPHEFJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canonique |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)



![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)